tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS: 1029413-55-5) is a piperidine-based compound featuring a tert-butyl carbamate group and a 4-aminopyrazole moiety linked via a methylene bridge. Its molecular formula is C₁₃H₂₂N₄O₂ (MW: 266.34 g/mol), and it is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic drug candidates . The compound is commercially available from 13 suppliers, with synonyms including 4-Amino-1-(1-Boc-piperidin-4-yl)-1H-pyrazole and SureCN520714 . Its light yellow solid state and stability under standard conditions make it suitable for diverse synthetic applications .
Properties
Molecular Formula |
C14H24N4O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 4-[(4-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9,15H2,1-3H3 |
InChI Key |
XZTJDLURXWADQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is first converted to a leaving group, such as a mesylate, which is then substituted with a pyrazole derivative. The final step involves the reduction of the nitro group on the pyrazole ring to an amino group using palladium on carbon (Pd/C) as a catalyst in the presence of ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three critical functional groups:
-
tert-Butyl ester : Susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid.
-
Piperidine ring : Amenable to functionalization via nucleophilic substitution or coupling reactions.
-
Amino-substituted pyrazole : The amino group participates in nucleophilic substitutions, while the pyrazole ring can undergo cross-coupling or derivatization.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester undergoes deprotection to generate a carboxylic acid. For example, treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature cleaves the ester, yielding the corresponding piperidine-1-carboxylic acid . This reaction is critical for further functionalization or coupling.
| Reaction Condition | Yield | Reference |
|---|---|---|
| TFA in CH₂Cl₂ (2 h, rt) | 77% |
Substitution Reactions on the Pyrazole Moiety
The pyrazole ring undergoes substitution reactions, such as bromination or coupling. For instance:
-
Bromination : 4-bromopyrazole can react with tert-butyl 4-hydroxypiperidine-1-carboxylate using sodium hydride (NaH) in DMF, yielding tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. This reaction proceeds via nucleophilic displacement .
-
Cyanation : Palladium-catalyzed reactions with potassium ferrocyanide and DBU in tert-butanol/water at 90°C replace bromine with a cyano group .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination (NaH/DMF) | NaH (60% in mineral oil), DMF, 100°C | 45–58% | |
| Cyanation (Pd(0)) | Pd(tpp)₃, KCN, DBU, 90°C, 16 h | 84.85% |
Functionalization of the Piperidine Ring
The piperidine ring can be modified through substitution or coupling. For example:
-
Boronate ester formation : tert-butyl-4-hydroxypiperidine-1-carboxylate reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups via Suzuki coupling to form intermediates for crizotinib synthesis .
-
Methanesulfonylation : Methanesulfonyl chloride (MsCl) reacts with the piperidine hydroxyl group to generate a leaving group for subsequent substitutions .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Boronate ester formation | Pd(0), Cs₂CO₃, NMP, 80°C, 12 h | 49.9% |
Scientific Research Applications
Tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.35 g/mol. It is composed of a tert-butyl group, a piperidine ring, and an amino-substituted pyrazole moiety. The compound is considered an irritant, and precautions are advised when handling it.
Potential Applications
This compound has potential applications in various fields, including:
- Drug candidate Research suggests it could be a drug candidate in various therapeutic areas due to the amino group enhancing interaction with biological targets, potentially leading to improved efficacy in medicinal applications.
- Anti-inflammatory, analgesic, and antimicrobial effects Compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Reactivity
The chemical reactivity of this compound allows for various synthetic pathways and transformations:
- The amino group on the pyrazole can participate in nucleophilic substitutions or coupling reactions.
- The tert-butyl ester can undergo hydrolysis under acidic or basic conditions.
- The piperidine ring is susceptible to various functionalization reactions, allowing for further derivatization of the compound.
Interaction with biological targets
Interaction studies of this compound with various biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory responses or other physiological processes. Further research is needed to elucidate these interactions and their implications for therapeutic efficacy.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The piperidine ring provides structural stability, allowing the compound to fit into the active sites of proteins and modulate their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl-protected piperidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Physicochemical Properties
- Solubility: The 4-amino group in the target compound improves water solubility compared to non-amino analogs (e.g., CAS 1269429-29-9) .
- Stability : tert-Butyl carbamate protection enhances stability under acidic conditions relative to unprotected piperidines .
- Crystallinity: Derivatives like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid () form triclinic crystals (space group P1), whereas the target compound’s crystallinity data remain unreported .
Biological Activity
tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS No. 1029413-55-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22N4O2
- Molecular Weight : 266.34 g/mol
- Purity : Typically above 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole moiety is significant, as pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with a similar structure have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to this compound.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of this compound in human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound resulted in a marked reduction in edema formation and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .
Case Study 3: Antimicrobial Properties
The antimicrobial efficacy of the compound was assessed against several bacterial strains. Results indicated that it possesses selective activity against Staphylococcus aureus and Escherichia coli, with potential applications in treating infections .
Q & A
Q. Basic Synthesis Challenges
- Functional Group Compatibility : The tert-butyloxycarbonyl (Boc) protecting group on the piperidine ring may require selective deprotection under acidic conditions (e.g., TFA in DCM) without affecting the 4-amino-pyrazole moiety.
- Coupling Reactions : The methylene linker between pyrazole and piperidine necessitates careful optimization of alkylation or nucleophilic substitution conditions. For example, using K₂CO₃ as a base in DMF at 60°C to facilitate the reaction .
Q. Advanced Optimization
- Side Reactions : Competing reactions, such as over-alkylation or Boc-group cleavage, can be minimized by controlling stoichiometry (e.g., limiting reagent ratios to 1:1.2) and reaction time (monitored via TLC or HPLC).
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) is effective for isolating the product. For higher purity (>95%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?
Q. Basic Analytical Workflow
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish between piperidine (δ 1.4–3.5 ppm) and pyrazole (δ 6.5–7.8 ppm) protons. The Boc group’s tert-butyl protons typically appear as a singlet at δ 1.4 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode ensures accurate molecular ion detection (e.g., [M+H]+ calculated for C₁₅H₂₅N₅O₂: 308.2034). Discrepancies in isotopic patterns may indicate impurities or fragmentation artifacts .
Q. Advanced Contradiction Analysis
- Dynamic Effects : Rotamers due to restricted rotation in the piperidine-pyrazole linkage can split NMR signals. Variable-temperature NMR (VT-NMR) at 25–60°C resolves such splitting .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive structural confirmation. For example, triclinic space group P1 with unit cell parameters a = 6.06 Å, b = 12.00 Å, c = 16.26 Å was reported for a structurally analogous compound .
What strategies are effective for evaluating the compound’s potential in pharmacological studies?
Q. Basic Screening
- In Vitro Assays : Test for kinase inhibition (e.g., JAK2 or PI3K) using fluorescence polarization assays. The 4-amino-pyrazole group may act as a hinge-binding motif .
- Solubility and Stability : Measure logP (estimated ~2.5 via ChemAxon) to assess membrane permeability. Use PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for stability studies .
Q. Advanced Mechanistic Studies
- Target Engagement : Use surface plasmon resonance (SPR) to quantify binding affinity (KD). For example, immobilize the compound on a CM5 chip and measure interactions with recombinant proteins .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
How can crystallographic data discrepancies impact the interpretation of molecular conformation?
Q. Basic Crystallography
- Space Group Validation : Compare experimental data (e.g., P1 vs. P2₁/c) with analogous structures. SHELXL refinement parameters (R1 < 0.05) ensure reliability .
- Thermal Ellipsoids : High displacement parameters (ADPs) in the pyrazole ring may indicate dynamic disorder. Apply restraints or exclude problematic regions during refinement .
Q. Advanced Data Reconciliation
- Twinned Crystals : Use the Hooft parameter in PLATON to detect twinning. For monoclinic crystals, twin law (-h, -k, l) may apply .
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···O bonds between pyrazole NH₂ and Boc carbonyl) to validate packing models .
What methodologies are recommended for optimizing reaction yields in multi-step syntheses?
Q. Basic Yield Optimization
- Stepwise Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., tert-butyl 4-aminopiperidine-1-carboxylate in Step 1 of a synthesis) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings involving halogenated intermediates .
Q. Advanced Process Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
